

Technical Support Center: Enriched Silicon-28 for Research Applications

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Compound of Interest

Compound Name: Silicon28

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enriched Silicon-28 (^{28}Si).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, linking them to potential underlying crystal defects and suggesting a course of action.

Issue 1: Reduced Spin Coherence (Short T1 or T2 Times) in Qubit Experiments

Q: My spin qubit measurements in enriched ^{28}Si show unexpectedly short coherence times. What are the likely causes and how can I troubleshoot this?

A: Short coherence times in enriched ^{28}Si are a primary indicator of decoherence mechanisms that have not been sufficiently eliminated. The primary advantage of ^{28}Si is its lack of nuclear spin, which removes the main source of hyperfine interaction-based decoherence.^[1] Therefore, other factors, often related to crystal defects, are likely at play.

Possible Causes:

- **Paramagnetic Impurities:** Unintentional incorporation of atoms with a nuclear spin (e.g., residual ^{29}Si) or paramagnetic impurities can introduce magnetic field fluctuations, leading to decoherence.^{[2][3]}

- **Point Defects (Vacancy-type):** Dangling bonds associated with silicon vacancies (V_{Si}) or divacancies (V_2) can act as paramagnetic centers, coupling to the qubit spin and reducing coherence.[\[4\]](#)
- **Interface Defects & Charge Noise:** Traps at the Si/SiO₂ interface can capture and release charge carriers, creating a fluctuating electric field (charge noise).[\[5\]](#)[\[6\]](#) This noise can affect the qubit's energy levels, leading to dephasing.[\[3\]](#)
- **Interstitial Defects:** Interstitial atoms, particularly oxygen and carbon, can form complexes that may be electrically active, contributing to charge noise or acting as recombination centers.

Troubleshooting Workflow:

- **Verify Isotopic Purity:** Confirm the specified enrichment level of your ²⁸Si wafer using Secondary Ion Mass Spectrometry (SIMS). Even small deviations can impact coherence.
- **Characterize Point Defects:**
 - **Electron Paramagnetic Resonance (EPR):** This is the most direct method for identifying and quantifying paramagnetic defects like dangling bonds (Pb centers) at interfaces or vacancy-related defects in the bulk.[\[7\]](#)
 - **Deep Level Transient Spectroscopy (DLTS):** Use DLTS to identify electrically active defects, determine their energy levels within the bandgap, and measure their concentration. This is particularly useful for identifying charge traps that contribute to noise.[\[8\]](#)
- **Assess Interface Quality:** Perform Capacitance-Voltage (C-V) measurements to estimate the density of interface traps (D_{it}) at the Si/SiO₂ interface. A high D_{it} is a strong indicator of charge noise.
- **Material Growth & Fabrication Review:** Review the parameters of your material growth (e.g., MBE, CVD) and device fabrication processes. Contamination during growth or etching-induced damage can be significant sources of defects.[\[9\]](#)[\[10\]](#)

Issue 2: High Leakage Current in a ²⁸Si-based Device

Q: My ^{28}Si device exhibits a higher-than-expected leakage current under reverse bias. What types of defects could be responsible, and how do I investigate this?

A: High leakage current is typically caused by defects that create energy levels within the semiconductor bandgap, facilitating the unwanted generation of charge carriers in the depletion region of a p-n junction.^[8]^[11]

Possible Causes:

- **Generation-Recombination (G-R) Centers:** Deep-level defects, often associated with metallic impurities (e.g., Fe, Cu) or certain crystalline defects like dislocations, can act as G-R centers, significantly increasing leakage.^[12]
- **Dislocations:** These line defects can become decorated with impurities, creating pathways for enhanced current flow.^[12]
- **Stacking Faults:** These planar defects can also contribute to leakage, particularly if they are decorated with impurities.
- **Surface & Interface States:** A high density of states at the silicon/dielectric interface can enhance surface generation velocity, contributing to overall leakage.^[12]

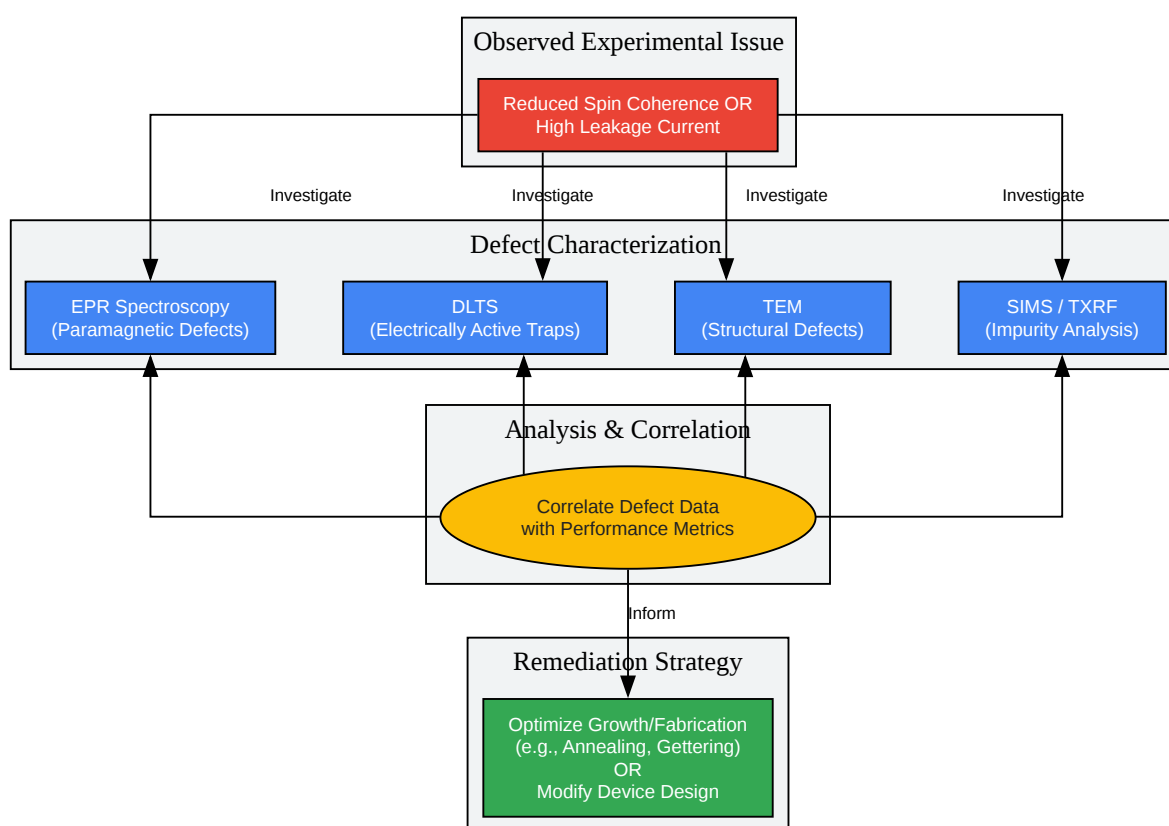
Troubleshooting Workflow:

- **Temperature-Dependent I-V Measurements:** Measure the leakage current as a function of temperature. A strong temperature dependence is characteristic of generation current dominated by deep-level traps.^[11]
- **Defect Spectroscopy (DLTS):** DLTS is a powerful tool to identify the energy levels and concentrations of the traps responsible for the generation current. Traps with energy levels near the middle of the bandgap are the most effective generation centers.^[8]
- **Structural Defect Analysis (TEM):** Prepare a cross-sectional sample of your device for Transmission Electron Microscopy (TEM) analysis. TEM can directly visualize dislocations and stacking faults, allowing for an assessment of their density and location.^[13]^[14]

- Impurity Analysis: Use techniques like Total Reflection X-ray Fluorescence (TXRF) or SIMS to check for metallic contamination introduced during processing.

Logical Workflow for Defect Troubleshooting

The following diagram illustrates a generalized workflow for diagnosing and addressing common issues in experiments with enriched Silicon-28.



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A logical workflow for troubleshooting experimental issues.

FAQs (Frequently Asked Questions)

Q1: Why is isotopically enriched Silicon-28 used in quantum computing research? A1: Natural silicon contains about 4.7% of the ^{29}Si isotope, which possesses a nuclear spin ($I=1/2$). These nuclear spins create a fluctuating magnetic environment that causes decoherence of electron spin qubits. Silicon-28 has a nuclear spin of zero ($I=0$), making it magnetically "silent." By enriching silicon to >99.99%, this major source of decoherence is eliminated, leading to significantly longer qubit coherence times.[\[1\]](#)[\[2\]](#)

Q2: What are the main categories of crystal defects in silicon? A2: Crystal defects are typically classified by their dimensionality:

- **Point Defects (0D):** These include vacancies (a missing silicon atom), interstitials (an extra silicon atom in a non-lattice site), and impurity atoms (e.g., oxygen, carbon, metals).
- **Line Defects (1D):** Primarily dislocations (edge, screw, and mixed), which are disruptions in the regular crystal lattice.
- **Area Defects (2D):** These include stacking faults (errors in the stacking sequence of crystal planes) and grain boundaries in polycrystalline material.
- **Volume Defects (3D):** These are larger-scale defects like precipitates (clusters of impurity atoms) or voids (empty spaces).

Q3: Can crystal defects be beneficial? A3: While most defects are detrimental to device performance, some can be engineered for specific purposes. For example, the controlled introduction of certain impurities (dopants) is fundamental to creating n-type and p-type semiconductors. Additionally, techniques like "gettering" use intentionally created defects in inactive regions of a wafer to trap and remove unwanted metallic impurities from the active device areas.[\[12\]](#)

Q4: How does the growth method (e.g., MBE vs. CVD) affect defect formation? A4: Both Molecular Beam Epitaxy (MBE) and Chemical Vapor Deposition (CVD) are used to grow high-purity ^{28}Si layers, but they have different characteristics affecting defect formation.

- **MBE:** This is a physical deposition method in an ultra-high vacuum. It offers precise control over thickness and composition at lower temperatures, which can reduce the formation of

certain temperature-activated defects. However, it can be sensitive to substrate cleanliness and vacuum quality.[9][15]

- CVD: This method uses chemical reactions of precursor gases at higher temperatures. It generally allows for higher throughput and excellent conformal coverage. The higher temperatures and chemical reactions can sometimes lead to a higher incorporation of impurities (like hydrogen from silane precursors) or the formation of different types of structural defects if not carefully controlled.[10]

Quantitative Data on Defect Impact

The presence of defects has a measurable impact on the performance of silicon-based devices, especially quantum bits. The tables below summarize some reported quantitative relationships.

Table 1: Impact of Defects on Spin Qubit Coherence

Defect/Noise Source	Material	Coherence Time (T_2)	Notes	Reference(s)
Nuclear Spin Bath	Natural Si	~0.5 - 0.8 ms	Decoherence dominated by hyperfine interaction with ^{29}Si .	[2]
Divacancy ($\text{V}=\text{}$)	4H-SiC	~1.3 ms	Demonstrates that even in materials with high nuclear spin density, specific defect properties matter.	[2]
Charge Noise	$^{28}\text{Si}/\text{SiGe}$	$0.29 \mu\text{eV}/\sqrt{\text{Hz}}$ at 1 Hz	Lower charge noise corresponds to longer dephasing times and higher gate fidelities.	[5][6]
Silicon Vacancy (V_{Si}^-)	Diamond	13 ms	Illustrates the potential for long coherence with specific defect centers in a low-noise host.	[16]

Table 2: Impact of Defects on Device Leakage Current

Defect/Condition	Leakage Current Density	Notes	Reference(s)
Trap Density (Trap I)	Correlates with measured leakage	DLTS-measured trap density can be used to model and predict leakage current.	[8]
Furnace Anneal vs. RTA	10x lower with Furnace Anneal	Different annealing processes create different densities of surface generation centers.	[12]
SHI Irradiation	Decreases with fluence	Low-fluence irradiation can anneal defects and reduce leakage.	[17]
Post-Irradiation RTA	Increases by ~10x	Annealing can reactivate or create new defect centers, increasing leakage.	[17]
Space Radiation (Mars)	Peak: 6.26 $\mu\text{A}/\text{cm}^3$	Predicted leakage after 15 years of exposure to space radiation.	[18]

Experimental Protocols

Below are generalized, step-by-step protocols for key defect characterization techniques. Note: These are illustrative protocols. Specific parameters must be optimized for your instrument and sample.

Protocol 1: Deep Level Transient Spectroscopy (DLTS) for Trap Characterization

Objective: To identify the energy level, capture cross-section, and concentration of electrically active defects in a ^{28}Si sample.

Sample Requirement: A Schottky diode or p-n junction fabricated on the ^{28}Si material. Sample size typically 1x1 mm to 10x10 mm with good ohmic and Schottky/junction contacts.[19]

Procedure:

- **Sample Mounting:** Mount the sample on the cold finger of a cryostat. Make electrical contact to the Schottky/p-n junction and the ohmic contact.
- **Initial C-V Characterization:** At a stable temperature (e.g., room temperature), perform a Capacitance-Voltage (C-V) measurement to determine the background doping concentration and ensure the diode is functioning correctly.
- **Setup DLTS Scan Parameters:**
 - **Reverse Bias (V_r):** Set a quiescent reverse bias to create a depletion region.
 - **Pulse Voltage (V_p):** Set a pulse voltage (less reverse or forward bias) to collapse the depletion region and fill the traps with majority carriers.
 - **Pulse Width (t_p):** Set the duration of the fill pulse (e.g., 1 ms to 10 ms) to ensure traps are saturated.
 - **Temperature Range:** Set the start and end temperatures for the scan (e.g., 20 K to 300 K).
 - **Rate Window:** Select a rate window (or emission rate, e_n), which determines the specific temperature at which a peak will appear for a given trap.
- **Execute Temperature Scan:** The system will slowly ramp the temperature while applying the V_r/V_p pulse sequence. The capacitance transient following the pulse is measured at each temperature point.
- **Data Acquisition:** The DLTS instrument correlates the capacitance transient with the set rate window to produce a DLTS signal. A plot of DLTS signal vs. temperature is generated. Peaks in this spectrum correspond to defect levels.

- Arrhenius Analysis:
 - Repeat the temperature scan for several different rate windows.
 - For each peak, record the peak temperature (T) and the corresponding emission rate (e_n).
 - Plot $\ln(T^2/e_n)$ versus $1000/T$. This is the Arrhenius plot.
 - The slope of this plot is proportional to the defect's activation energy (E_t), and the y-intercept is related to its capture cross-section (σ_n).
- Concentration Calculation: The height of a DLTS peak is proportional to the concentration of the corresponding trap relative to the background doping concentration.

Protocol 2: Electron Paramagnetic Resonance (EPR) for Paramagnetic Defect Identification

Objective: To detect, identify, and quantify defects with unpaired electron spins (paramagnetic centers), such as dangling bonds or certain vacancy complexes.

Sample Requirement: A piece of the ^{28}Si wafer, typically cut to fit within a quartz EPR tube. For surface defect studies, thin wafers are used.[\[7\]](#)[\[20\]](#)

Procedure:

- Sample Preparation: Cut the ^{28}Si wafer to the appropriate size (e.g., 2-3 mm wide strips). For some measurements, the sample may be illuminated with light in-situ to change the charge state of defects.
- Mounting: Place the sample inside a high-purity quartz EPR tube and position it within the EPR spectrometer's resonant cavity.
- Spectrometer Setup:
 - Microwave Frequency: Set the microwave frequency (e.g., X-band at ~ 9.5 GHz or Q-band at ~ 34 GHz).[\[20\]](#)

- Microwave Power: Set the microwave power. Use low power to avoid saturation of the EPR signal.
- Magnetic Field Modulation: Set the modulation amplitude and frequency for phase-sensitive detection.
- Temperature Control: Cool the sample to the desired measurement temperature (often cryogenic, e.g., 4 K to 77 K) to increase signal intensity and observe certain defects.
- Magnetic Field Sweep: The spectrometer applies a constant microwave frequency and sweeps the external magnetic field.
- Data Acquisition: When the energy splitting of the electron spin states (determined by the magnetic field) matches the energy of the microwaves, resonance occurs, and microwave power is absorbed. The detector records this absorption (typically as a first derivative spectrum).
- Angular Dependence Measurement: For single-crystal samples, record spectra as the sample is rotated relative to the magnetic field. The way the spectral lines shift with orientation reveals the symmetry of the defect, which is a key part of its identification (g-tensor analysis).
- Spectrum Analysis:
 - g-factor: The position of the resonance line(s) determines the g-factor, which is characteristic of the defect's local environment.
 - Hyperfine Structure: If the unpaired electron interacts with nearby nuclear spins (e.g., residual ^{29}Si , ^{13}C , or impurities), the EPR line will be split into a hyperfine pattern, which provides definitive chemical identification of the atoms involved in the defect.
 - Signal Intensity: The integrated intensity of the EPR signal is proportional to the number of paramagnetic spins, allowing for quantitative concentration measurements.

Protocol 3: Transmission Electron Microscopy (TEM) for Structural Defect Imaging

Objective: To directly visualize the atomic structure of the ^{28}Si crystal, allowing for the identification of structural defects like dislocations, stacking faults, and precipitates.

Sample Requirement: A small piece of the wafer from which an electron-transparent thin section (<100 nm) will be prepared.[\[21\]](#)[\[22\]](#)

Procedure (Cross-Sectional Sample using Focused Ion Beam - FIB):

- Site Selection: Place the piece of ^{28}Si wafer into a dual-beam FIB/SEM system. Use the Scanning Electron Microscope (SEM) to locate the specific region of interest for analysis.
- Protective Layer Deposition: Deposit a protective layer (e.g., platinum or carbon) over the region of interest using the FIB's gas injection system. This prevents damage to the sample surface during milling.
- Coarse Milling: Use a high-current Gallium (Ga^+) ion beam to mill two large trenches on either side of the protected region, leaving a thin, vertical slab of material (the "lamella").
- Lift-Out:
 - Bring a nanomanipulator probe into contact with the lamella and weld it to the probe tip using ion-beam-deposited platinum.
 - Cut the lamella free from the bulk substrate at its base and sides.
 - Carefully lift the lamella out of the trench.
- Mounting:
 - Move the lamella to a TEM grid (a small copper ring with a carbon support film).
 - Weld the lamella onto the side of the TEM grid.
 - Cut the lamella free from the nanomanipulator probe.
- Final Thinning:

- Use progressively lower Ga⁺ ion beam currents to thin the lamella from both sides until the region of interest is electron-transparent (typically 30-80 nm thick).
- Perform a final low-energy "clean-up" mill (e.g., using a low-kV Ga⁺ or Ar⁺ beam) to remove any amorphous surface layers created by the high-energy milling.
- TEM Imaging:
 - Transfer the prepared TEM grid into the TEM.
 - Acquire images using various modes:
 - Bright-Field/Dark-Field Imaging: To visualize defects based on diffraction contrast.
 - High-Resolution TEM (HRTEM): To obtain lattice-resolved images showing the atomic arrangement at defect cores.
 - Scanning TEM (STEM) with Energy-Dispersive X-ray Spectroscopy (EDS): To map the elemental composition, for example, at a precipitate.

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